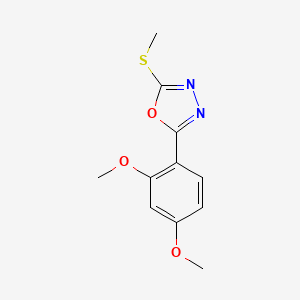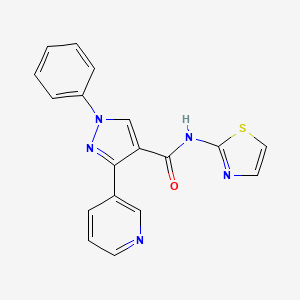
benzyl 2-(benzylthio)benzoate
Overview
Description
Benzyl 2-(benzylthio)benzoate, also known as BBBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBBO is a thioether derivative of benzyl benzoate, which is widely used in the pharmaceutical and cosmetic industries. BBBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 334.42 g/mol.
Mechanism Of Action
The mechanism of action of benzyl 2-(benzylthio)benzoate is not fully understood, but it is believed to involve the interaction with cellular membranes and proteins. benzyl 2-(benzylthio)benzoate has been shown to disrupt the integrity of cell membranes, leading to cell death. benzyl 2-(benzylthio)benzoate has also been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage.
Biochemical And Physiological Effects
Benzyl 2-(benzylthio)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. benzyl 2-(benzylthio)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the levels of reactive oxygen species in cells. benzyl 2-(benzylthio)benzoate has also been shown to have antimicrobial activity against several bacterial and fungal species.
Advantages And Limitations For Lab Experiments
One of the main advantages of using benzyl 2-(benzylthio)benzoate in lab experiments is its versatility and ease of synthesis. benzyl 2-(benzylthio)benzoate can be synthesized using simple and inexpensive reagents, making it accessible to researchers with limited resources. benzyl 2-(benzylthio)benzoate also possesses several desirable properties, such as solubility in organic solvents and stability under various conditions. However, one of the limitations of using benzyl 2-(benzylthio)benzoate in lab experiments is its potential toxicity and lack of specificity. benzyl 2-(benzylthio)benzoate has been shown to have cytotoxic effects on some cell types, and its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of benzyl 2-(benzylthio)benzoate, including the development of new drugs for the treatment of inflammatory and infectious diseases, the synthesis of new materials with unique properties, and the investigation of its potential use in environmental applications. Further studies are needed to fully understand the mechanism of action of benzyl 2-(benzylthio)benzoate and to determine its potential toxicity and side effects. The synthesis of new derivatives of benzyl 2-(benzylthio)benzoate with improved properties and specificity may also be explored.
Scientific Research Applications
Benzyl 2-(benzylthio)benzoate has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, benzyl 2-(benzylthio)benzoate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. benzyl 2-(benzylthio)benzoate has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In material science, benzyl 2-(benzylthio)benzoate has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In environmental science, benzyl 2-(benzylthio)benzoate has been studied for its potential use as a corrosion inhibitor and as a green solvent for organic reactions.
properties
IUPAC Name |
benzyl 2-benzylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXJMHHLFKZHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(benzylsulfanyl)benzoate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)


![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)